molecular formula C11H7NO B090787 7-Hydroxynaphthalene-1-carbonitrile CAS No. 19307-13-2

7-Hydroxynaphthalene-1-carbonitrile

Cat. No. B090787
CAS RN: 19307-13-2
M. Wt: 169.18 g/mol
InChI Key: UDGWTXRLMHXQKB-UHFFFAOYSA-N
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Description

7-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 19307-13-2. It has a molecular weight of 169.18 and its IUPAC name is 7-hydroxy-1-naphthonitrile . It is a solid substance stored in dry, room temperature conditions .


Molecular Structure Analysis

The InChI code for 7-Hydroxynaphthalene-1-carbonitrile is 1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Hydroxynaphthalene-1-carbonitrile is a solid substance . It is stored in dry conditions at room temperature .

Scientific Research Applications

Synthesis and Functionalization

7-Hydroxynaphthalene-1-carbonitrile serves as a foundational chemical in the synthesis of various compounds. For instance, it is instrumental in creating dihydroxynaphthalene derivatives through routes such as alkaline fusion and photocatalytic oxidation. These derivatives have broad applications ranging from dye synthesis to potential roles in photocatalysis due to their eco-friendly process characteristics (Zhang You-lan, 2005).

Environmental and Energy Applications

The research on MXenes, which are two-dimensional materials derived from carbides, nitrides, and carbonitrides, has highlighted their versatility in energy storage and environmental applications. Although not directly linked to 7-Hydroxynaphthalene-1-carbonitrile, this research underscores the broader potential of naphthalene derivatives in contributing to the development of materials that enhance cation intercalation, crucial for energy storage technologies (N. Hemanth & B. Kandasubramanian, 2020).

Catalysis Support

Activated carbon, often produced from naphthalene derivatives, has been extensively studied as a catalyst support material. The high surface area and the ability to spread the catalytically active phase over this area make such carbon-based materials, potentially derivable from 7-Hydroxynaphthalene-1-carbonitrile, ideal for gas-solid reactions. This application is critical in processes like methanol conversion, hydrodesulfurization of thiophene, and Fischer-Tropsch synthesis, showcasing the material's versatility and importance in catalytic applications (H. Jüntgen, 1986).

Material Science and Nanotechnology

Graphene oxide-based materials, for example, have demonstrated significant potential in sorption of radionuclides from aqueous systems. The introduction of hydroxyl, epoxy, and carboxyl groups through functionalization, potentially involving 7-Hydroxynaphthalene-1-carbonitrile, enhances these materials' affinity for radionuclides, making them suitable for environmental remediation and energy applications (Shujun Yu et al., 2015).

Safety And Hazards

The safety information for 7-Hydroxynaphthalene-1-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGWTXRLMHXQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621978
Record name 7-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxynaphthalene-1-carbonitrile

CAS RN

19307-13-2
Record name 7-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 7-methoxy-1-naphthonitrile (1.19 g, 6.50 mmol) with pyridinium HCl (9 g) according to method D to yield 0.88 g (80%) of a white solid: mp 184-188° C.; 1H NMR (DMSO-d6): δ 7.25 (1H, dd, J=2.30 Hz, J=8.88 Hz), 7.38 (1H, d, J=2.20 Hz), 7.39-7.44 (1H, m), 7.98 (1H, d, J=8.91 Hz), 8.04 (1H, d, J=7.14 Hz), 8.17 (1H, d, J=8.19 Hz), 10.48 (1H, s); MS (ESI) m/z 170 ([M+H]+); MS (ESI) m/z 168 (M−H)−.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
9 g
Type
reactant
Reaction Step Two

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